molecular formula C20H32Cl2O2 B14284146 1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene CAS No. 120704-02-1

1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene

Cat. No.: B14284146
CAS No.: 120704-02-1
M. Wt: 375.4 g/mol
InChI Key: ANBBALSYEZZRNO-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene is an organic compound with the molecular formula C20H32Cl2O2. This compound is characterized by the presence of two chloromethyl groups and two hexyloxy groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene can be synthesized through a multi-step process involving the chloromethylation of 2,5-dihexyloxybenzene. The general synthetic route involves the following steps:

    Starting Material: The synthesis begins with 2,5-dihexyloxybenzene.

    Chloromethylation: The chloromethylation reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions typically involve refluxing the mixture at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic bases are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as amines, ethers, and thioethers.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-bis(chloromethyl)-2,5-bis(hexyloxy)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The hexyloxy groups provide steric hindrance and influence the compound’s solubility and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(chloromethyl)benzene: Lacks the hexyloxy groups and has different solubility and reactivity properties.

    1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity.

    2,5-Bis(hexyloxy)benzene: Lacks the chloromethyl groups, resulting in different chemical behavior.

Uniqueness

1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene is unique due to the presence of both chloromethyl and hexyloxy groups, which impart specific reactivity and solubility characteristics. This combination makes it a versatile compound for various chemical transformations and applications in research and industry.

Properties

CAS No.

120704-02-1

Molecular Formula

C20H32Cl2O2

Molecular Weight

375.4 g/mol

IUPAC Name

1,4-bis(chloromethyl)-2,5-dihexoxybenzene

InChI

InChI=1S/C20H32Cl2O2/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14H,3-12,15-16H2,1-2H3

InChI Key

ANBBALSYEZZRNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1CCl)OCCCCCC)CCl

Origin of Product

United States

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